
Guanosine 5'-triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine 5’-triphosphate is a purine nucleoside triphosphate that plays a crucial role in various biological processes. It is one of the building blocks needed for the synthesis of RNA during the transcription process. The structure of guanosine 5’-triphosphate is similar to that of guanosine nucleoside, with the addition of phosphates on the ribose sugar .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanosine 5’-triphosphate can be synthesized through the reaction of the morpholide of guanosine 5’-monophosphate with bis-(tributylammonium) pyrophosphate in pyridine at 27°C. This reaction involves four successive steps, leading to the formation of guanosine 5’-triphosphate, guanosine 5’-diphosphate, and guanosine 5’-monophosphate .
Industrial Production Methods
In industrial settings, guanosine 5’-triphosphate is often prepared by enzymatic phosphorylation of guanosine 5’-monophosphate, followed by purification using ion exchange chromatography .
Chemical Reactions Analysis
Types of Reactions
Guanosine 5’-triphosphate undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed to guanosine diphosphate and inorganic phosphate.
Phosphorylation: It can act as a substrate for kinases, transferring its phosphate groups to other molecules.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions involving guanosine 5’-triphosphate include enzymes like GTPases and kinases. Conditions often involve physiological pH and temperature, as these reactions typically occur within biological systems .
Major Products
The major products formed from reactions involving guanosine 5’-triphosphate include guanosine diphosphate and guanosine monophosphate, depending on the specific reaction and conditions .
Scientific Research Applications
Guanosine 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in various enzymatic reactions and as a building block for RNA synthesis.
Industry: It is used in the production of RNA and as a reagent in various biochemical assays.
Mechanism of Action
Guanosine 5’-triphosphate exerts its effects through several mechanisms:
Energy Transfer: It acts as a source of energy for various cellular processes, similar to adenosine triphosphate.
Signal Transduction: It is essential for G-protein-coupled receptor signaling, where it is converted to guanosine diphosphate by GTPases.
Protein Synthesis: It provides energy for the binding of aminoacyl-tRNA to the ribosome during translation.
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-triphosphate: Similar in structure and function, but with adenine as the nucleobase.
Cytidine 5’-triphosphate: Contains cytosine as the nucleobase and is involved in lipid synthesis.
Uridine 5’-triphosphate: Contains uracil as the nucleobase and is involved in glycogen synthesis.
Uniqueness
Guanosine 5’-triphosphate is unique in its specific role in G-protein signaling and its involvement in the synthesis of RNA during transcription. Its ability to act as an energy source and activator of substrates in metabolic reactions also sets it apart from other nucleoside triphosphates .
Properties
CAS No. |
86527-72-2 |
|---|---|
Molecular Formula |
C10H12N5O14P3-4 |
Molecular Weight |
519.15 g/mol |
IUPAC Name |
[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18)/p-4/t3-,5-,6-,9-/m1/s1 |
InChI Key |
XKMLYUALXHKNFT-UUOKFMHZSA-J |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


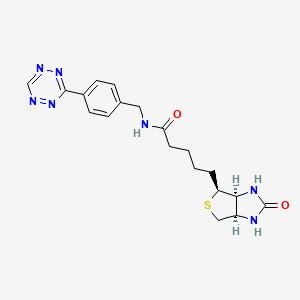
![ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829201.png)
![Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)-](/img/structure/B11829210.png)

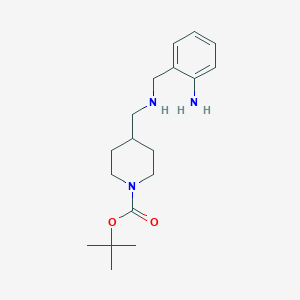
![(2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11829220.png)
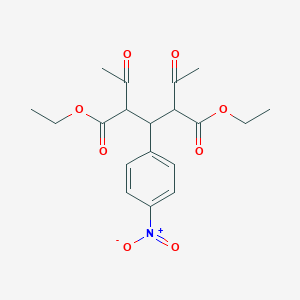
![2,3,4,5,6-pentafluorophenyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(4-methylphenyl)diphenylmethyl]amino)propanoate](/img/structure/B11829226.png)
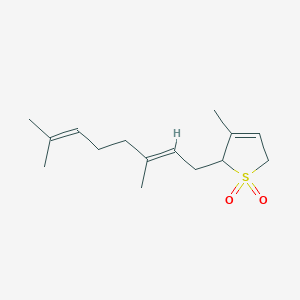
![All(a1-3)AllNAc(a1-3)Gal(b1-4)[6-deoxy-L-All(a1-3)]aldehydo-L-Tal](/img/structure/B11829232.png)
![3-(([1,1'-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride](/img/structure/B11829237.png)
![2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B11829239.png)
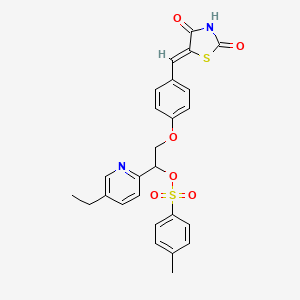
![((2S,3S)-4-(anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B11829242.png)
